molecular formula C9H4F2O3 B2708771 6,7-Difluoro-1-benzofuran-2-carboxylic acid CAS No. 1784077-42-4

6,7-Difluoro-1-benzofuran-2-carboxylic acid

Cat. No.: B2708771
CAS No.: 1784077-42-4
M. Wt: 198.125
InChI Key: XRLRTKXVZAXYTR-UHFFFAOYSA-N
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Description

6,7-Difluoro-1-benzofuran-2-carboxylic acid (CAS 1784077-42-4) is a high-value benzofuran derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C9H4F2O3 and a molecular weight of 198.12 g/mol, this compound features a benzofuran core selectively substituted with two fluorine atoms at the 6 and 7 positions, and a carboxylic acid functional group at the 2-position, providing a versatile handle for further synthetic modification . The benzofuran scaffold is recognized as a privileged structure in drug design due to its widespread presence in bioactive molecules and natural products . Researchers are particularly interested in benzofuran derivatives for their tremendous application potential across multiple therapeutic areas, including as antitumor, anti-inflammatory, and antimicrobial agents . The strategic incorporation of fluorine atoms can enhance the compound's metabolic stability, membrane permeability, and binding affinity, making this difluoro-carboxylic acid a critical building block for developing novel therapeutic candidates . It serves as a key intermediate in the synthesis of more complex molecules for probing biological pathways and structure-activity relationships (SAR). This product is intended for research applications only and is strictly not intended for diagnostic or therapeutic use in humans or animals. Available for prompt shipment in quantities from 50mg to 5g .

Properties

IUPAC Name

6,7-difluoro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O3/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLRTKXVZAXYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=C(O2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784077-42-4
Record name 6,7-difluoro-1-benzofuran-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-1-benzofuran-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Fluorination: Introduction of fluorine atoms at the 6 and 7 positions can be achieved using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Carboxylation: The carboxylic acid group is introduced at the 2 position through carboxylation reactions, often using carbon dioxide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

6,7-Difluoro-1-benzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Difluoro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group can form hydrogen bonds with active site residues, facilitating the compound’s biological activity .

Comparison with Similar Compounds

2-(6,7-Difluoro-1-benzofuran-3-yl)acetic Acid ()

Property 6,7-Difluoro-1-benzofuran-2-carboxylic Acid (Inferred) 2-(6,7-Difluoro-1-benzofuran-3-yl)acetic Acid ()
Molecular Formula C₉H₄F₂O₃ (theoretical) C₁₀H₆F₂O₃
Molecular Weight ~210.13 (theoretical) 212.15
Substituent Position Carboxylic acid at C2 (furan ring) Acetic acid moiety at C3 (benzofuran core)
Key Differences Direct carboxylic acid attachment Extended acetic acid chain introduces steric bulk
Applications Potential enzyme inhibition due to compact structure Likely used as a linker or intermediate in drug synthesis

The acetic acid derivative () exhibits a longer side chain, which may reduce binding efficiency in biological targets compared to the direct carboxylic acid group in the target compound.

6,7-Dimethyl-2-Benzofurancarboxaldehyde ()

Property This compound 6,7-Dimethyl-2-Benzofurancarboxaldehyde
Substituents -F (6,7), -COOH (2) -CH₃ (6,7), -CHO (2)
Electronic Effects Electron-withdrawing (F), acidic (-COOH) Electron-donating (CH₃), electrophilic (CHO)
Reactivity High solubility in polar solvents Aldehyde group prone to nucleophilic addition reactions

The methyl groups in the dimethyl analog () increase lipophilicity, whereas fluorine atoms in the target compound improve polarity and hydrogen-bonding capacity. The aldehyde group in the former is more reactive than the carboxylic acid, limiting its stability in aqueous environments .

4,4-Difluoro-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid ()

Property This compound 4,4-Difluoro-tetrahydro-benzothiophene-2-carboxylic Acid
Core Structure Benzofuran (oxygen heteroatom) Benzothiophene (sulfur heteroatom), partially saturated
Fluorine Position 6,7-positions on aromatic ring 4,4-positions on saturated carbons
Molecular Formula C₉H₄F₂O₃ (theoretical) C₉H₈F₂O₂S
Biological Relevance Potential for aromatic π-π interactions Sulfur atom may enhance binding to metal-containing enzymes

The benzothiophene derivative () introduces sulfur, which can participate in metal coordination, unlike the oxygen-containing benzofuran.

Research Implications and Data Gaps

  • Electronic Effects : Fluorine substituents in benzofuran derivatives increase electronegativity and acidity, enhancing interactions with biological targets compared to methyl or aldehyde groups .
  • Structural Rigidity : The fully aromatic benzofuran core (target compound) likely offers greater conformational stability than partially saturated analogs ().
  • Safety and Handling : Safety data for the target compound are unavailable, though room-temperature storage is common for similar powders ().

Biological Activity

6,7-Difluoro-1-benzofuran-2-carboxylic acid is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C9H6F2O3
  • CAS Number: 1784077-42-4

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzofuran Skeleton: The benzofuran core can be synthesized through various methods, including cyclization reactions involving ortho-substituted phenols and α,β-unsaturated carbonyl compounds.
  • Fluorination: Fluorination is usually performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the 6 and 7 positions of the benzofuran ring.
  • Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide under high pressure or through hydrolysis of an ester precursor.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer treatment. In vitro assays demonstrated that derivatives of benzofuran-based carboxylic acids exhibit significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundCell LineIC50 (μM)
9bMCF-7NA
9eMDA-MB-2312.52 ± 0.39
9fMDA-MB-23111.50 ± 1.05

NA: Not Applicable (IC50 > 100 μM)

The compound 9e showed remarkable effectiveness with an IC50 value of 2.52 μM against the MDA-MB-231 breast cancer cell line, indicating strong antiproliferative effects and potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Carbonic Anhydrases (CAs): This compound has been identified as a submicromolar inhibitor of human carbonic anhydrase IX (hCA IX), which plays a crucial role in tumorigenicity and pH regulation within tumors .
  • Induction of Apoptosis: Studies indicate that treatment with benzofuran derivatives leads to cell cycle arrest and apoptosis in cancer cells. For instance, flow cytometry assays revealed increased sub-G1 phase populations in treated cells, suggesting significant apoptotic activity .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Antiproliferative Effects: A study assessed various benzofuran derivatives for their antiproliferative activities against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis .
  • Mechanistic Insights into hCA Inhibition: Research focusing on the inhibition of hCA IX by benzofuran-based carboxylic acids demonstrated that these compounds could disrupt tumor pH regulation, thereby enhancing their anticancer efficacy .

Q & A

Q. What are the key synthetic routes for 6,7-Difluoro-1-benzofuran-2-carboxylic acid?

The synthesis typically involves constructing the benzofuran core followed by fluorination. A common approach includes:

  • Benzannulation : Reacting substituted furan derivatives with fluorinated aromatic precursors. For example, NaH/THF-mediated cyclization (as seen in benzofuran synthesis ).
  • Fluorination : Electrophilic fluorination using agents like Selectfluor™ or deoxyfluorination reagents at positions 6 and 7. Post-functionalization of the carboxylic acid group can be achieved via hydrolysis of nitrile intermediates .

Q. What analytical techniques are recommended for characterizing this compound?

Use orthogonal methods to confirm structure and purity:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify fluorine substitution patterns and aromatic proton environments.
  • HPLC-MS : To assess purity and detect trace impurities (e.g., unreacted fluorinated intermediates).
  • IR Spectroscopy : Confirm the carboxylic acid C=O stretch (~1700 cm1^{-1}) and fluorine-induced shifts in aromatic C-F bonds .

Q. What safety protocols should be followed during handling?

  • Personal Protection : Use nitrile gloves, lab coats, and fume hoods due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) to prevent hydrolysis or degradation. Avoid exposure to moisture .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

  • Palladium Catalysis : Screen Pd(II)/Pd(0) catalysts (e.g., Pd(OAc)2_2, Pd(PPh3_3)4_4) with ligands (XPhos, SPhos) to activate the benzofuran core.
  • Fluorine Retention Analysis : Monitor defluorination risks using 19F^{19}\text{F} NMR during Suzuki-Miyaura or Buchwald-Hartwig reactions .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and stability .

Q. How to address contradictions in spectroscopic data during structural elucidation?

  • Case Study : If 13C^{13}\text{C} NMR shows unexpected peaks, perform DFT calculations (e.g., Gaussian 16) to model chemical shifts and compare with experimental data.
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled carboxylic acid derivatives to confirm hydrolysis pathways .
  • X-ray Crystallography : Resolve ambiguities in fluorine positioning (if crystalline derivatives are obtainable) .

Q. What computational methods are suitable for predicting its pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., enzymes) using AMBER or GROMACS.
  • ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp to estimate solubility (LogP), metabolic stability, and CYP450 interactions .

Q. How to evaluate its stability under varying pH and temperature conditions?

  • Accelerated Degradation Studies :

    ConditionParameterMethod
    Acidic (pH 2)Hydrolysis rateHPLC-UV at 254 nm
    Thermal (60°C)Decomposition productsTGA-MS
    PhotolyticPhotooxidationUV-Vis spectroscopy

Q. What strategies optimize its use in multicomponent reactions (MCRs)?

  • Ugi Reaction : Test with amines, aldehydes, and isocyanides to form peptidomimetics. Monitor regioselectivity of fluorine substituents via LC-MS .
  • Catalyst Screening : Compare Lewis acids (Sc(OTf)3_3, Yb(OTf)3_3) for activating the carboxylic acid group .

Q. How to resolve discrepancies in structure-activity relationship (SAR) studies?

  • Comparative Analysis : Synthesize analogs (e.g., 5,6-difluoro or mono-fluoro derivatives) and test bioactivity. Use ANOVA to validate statistical significance of fluorine’s role .
  • Meta-Analysis : Cross-reference data with PubChem or ChEMBL entries for similar benzofuran-carboxylic acids .

Q. What methodologies assess its environmental impact in biodegradation studies?

  • OECD 301 Tests : Measure aerobic biodegradation in activated sludge.
  • QSAR Modeling : Predict ecotoxicity (e.g., LC50_{50} for aquatic organisms) using EPI Suite™, noting limitations due to lack of experimental data .

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